molecular formula C9H8Br2O B12622023 Benzenepropanal, 2,6-dibromo-

Benzenepropanal, 2,6-dibromo-

Cat. No.: B12622023
M. Wt: 291.97 g/mol
InChI Key: DGDRQCBWVKHZRV-UHFFFAOYSA-N
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Description

Benzenepropanal, 2,6-dibromo- is an organic compound with the molecular formula C9H8Br2O It is a derivative of benzene, where the propanal group is substituted at the 2 and 6 positions with bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 2,6-dibromo- typically involves the bromination of benzenepropanal. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of Benzenepropanal, 2,6-dibromo- may involve large-scale bromination processes using bromine and suitable catalysts. The reaction conditions are optimized to achieve high yield and purity of the product. The process may also include purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 2,6-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenepropanal, 2,6-dibromo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenepropanal, 2,6-dibromo- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanal, 2,4-dibromo-
  • Benzenepropanal, 2,6-dichloro-
  • Benzenepropanal, 2,6-difluoro-

Uniqueness

Benzenepropanal, 2,6-dibromo- is unique due to the presence of bromine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the dibromo derivative exhibits distinct properties that make it suitable for specific applications .

Properties

IUPAC Name

3-(2,6-dibromophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDRQCBWVKHZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCC=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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